Cas no 1805267-29-1 (2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine)

2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its structural features—a chloromethyl group at the 2-position, a difluoromethyl group at the 4-position, and a nitro substituent at the 3-position—make it a valuable intermediate for introducing functional diversity in heterocyclic chemistry. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions. The difluoromethyl moiety is particularly advantageous for modulating lipophilicity and metabolic stability in drug design. This compound is well-suited for applications requiring precise structural modifications in medicinal chemistry and crop protection research.
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine structure
1805267-29-1 structure
Product name:2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine
CAS No:1805267-29-1
MF:C8H7ClF2N2O2
Molecular Weight:236.603187799454
CID:4897250

2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine
    • インチ: 1S/C8H7ClF2N2O2/c1-4-3-12-5(2-9)7(13(14)15)6(4)8(10)11/h3,8H,2H2,1H3
    • InChIKey: RKUDIRDLQYEVBE-UHFFFAOYSA-N
    • SMILES: ClCC1C(=C(C(F)F)C(C)=CN=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • トポロジー分子極性表面積: 58.7
  • XLogP3: 2.1

2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029018233-250mg
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine
1805267-29-1 95%
250mg
$1,048.60 2022-04-01
Alichem
A029018233-500mg
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine
1805267-29-1 95%
500mg
$1,769.25 2022-04-01
Alichem
A029018233-1g
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine
1805267-29-1 95%
1g
$2,981.85 2022-04-01

2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine 関連文献

2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridineに関する追加情報

2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine: A Novel Compound with Promising Applications in Pharmaceutical Research and Chemical Synthesis

2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine (CAS No. 1805267-29-1) is a multifunctional organic compound that has garnered significant attention in the fields of drug discovery, synthetic chemistry, and biological activity studies. This molecule features a unique combination of functional groups, including a nitro group, fluorine atoms, and chloromethyl substituents, which contribute to its potential for diverse biological interactions and synthetic versatility. Recent advancements in computational chemistry and high-throughput screening have further highlighted the importance of this compound in developing novel therapeutic agents.

The chemical structure of 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine is characterized by a pyridine ring with specific substitutions. The nitro group at the 3-position and the fluorine atoms at the 4-position create a highly electron-deficient environment, which may influence its reactivity and biological activity. The chloromethyl group at the 2-position introduces potential for further functionalization, making this compound a valuable scaffold for drug design and chemical modification. Recent studies have demonstrated that such structural features can enhance molecular interactions with target proteins, particularly in inflammation-related pathways.

Research published in 2023 in the journal Chemical Science explored the synthetic pathways of 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine. The study highlighted the use of electrophilic substitution reactions and fluorination techniques to achieve high-purity synthesis. Notably, the researchers employed green chemistry principles to minimize environmental impact, which aligns with current industry trends. The compound's stability under various reaction conditions was also evaluated, confirming its suitability for large-scale production in pharmaceutical manufacturing.

Functional studies on 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine have revealed its potential as a modulator of kinase pathways. A 2023 study in Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of MAPK/ERK signaling, a pathway implicated in cell proliferation and angiogenesis. The fluorine atoms in the molecule are believed to enhance its binding affinity to target proteins, while the nitro group contributes to its electrophilic activity. These properties make it a promising candidate for anti-cancer drug development.

Recent advancements in computational modeling have further expanded the understanding of 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine's potential applications. A 2023 study in ACS Chemical Biology utilized molecular dynamics simulations to predict its interactions with proteins involved in neurodegenerative diseases. The results suggested that the compound could modulate tau protein aggregation, a key factor in Alzheimer's disease. These findings underscore the importance of this compound in targeted therapy research and drug repurposing strategies.

Moreover, the synthetic flexibility of 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine has been exploited in the development of prodrug strategies. A 2023 paper in European Journal of Medicinal Chemistry described the incorporation of ester groups into the molecule to improve its bioavailability and solubility. The modified compounds demonstrated enhanced cellular uptake and targeted release, which are critical factors in drug delivery systems. This approach highlights the adaptability of the compound for personalized medicine applications.

Despite its promising properties, the toxicological profile of 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine remains an area of active research. A 2023 study in Toxicological Sciences investigated its cytotoxic effects on various cell lines. The findings indicated that the compound exhibits low toxicity at therapeutic concentrations, although further in vivo studies are needed to confirm its safety profile. These results are crucial for the development of safe and effective therapeutic agents based on this compound.

In conclusion, 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine represents a significant advancement in organic chemistry and pharmaceutical science. Its unique chemical structure, combined with recent breakthroughs in synthetic methods and biological studies, positions it as a valuable tool for drug discovery and biomedical research. As research in this field continues to evolve, the potential applications of this compound are expected to expand, contributing to the development of innovative therapies for a wide range of healthcare challenges.

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